1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C22H25N5S. This compound is known for its unique structure, which combines a piperidinone ring with a tetrahydrobenzothieno pyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves multiple steps. One common method includes the condensation of 1-benzyl-4-piperidinone with 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Benzyl-4-piperidone
- 5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-one
- 1-Benzyl-4-hydroxypiperidine
Comparison: Compared to similar compounds, 1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone stands out due to its unique combination of structural features.
Properties
Molecular Formula |
C22H25N5S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25N5S/c1-2-6-16(7-3-1)14-27-12-10-17(11-13-27)25-26-21-20-18-8-4-5-9-19(18)28-22(20)24-15-23-21/h1-3,6-7,15H,4-5,8-14H2,(H,23,24,26) |
InChI Key |
SOUNHOHTIGCMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.